(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Overview
Description
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with a unique structure that includes a butan-2-yl group and a 1-methyl-1H-pyrrol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of butan-2-ylamine with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride: A similar compound with a hydrochloride salt form, often used for its enhanced solubility and stability.
This compound acetate: Another derivative with an acetate group, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-4-9(2)11-8-10-6-5-7-12(10)3/h5-7,9,11H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDPUAFQICCZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CN1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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